Tert-butyl 4-[5-(1-methoxycarbonyl-2-methyl-propyl)isoxazol-3-yl]piperazine-1-carboxylate
Description
Properties
Molecular Formula |
C18H29N3O5 |
|---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
tert-butyl 4-[5-(1-methoxy-3-methyl-1-oxobutan-2-yl)-1,2-oxazol-3-yl]piperazine-1-carboxylate |
InChI |
InChI=1S/C18H29N3O5/c1-12(2)15(16(22)24-6)13-11-14(19-26-13)20-7-9-21(10-8-20)17(23)25-18(3,4)5/h11-12,15H,7-10H2,1-6H3 |
InChI Key |
VDIRQPXRZDJRDI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C1=CC(=NO1)N2CCN(CC2)C(=O)OC(C)(C)C)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-[5-(1-methoxycarbonyl-2-methyl-propyl)isoxazol-3-yl]piperazine-1-carboxylate typically involves multiple steps. One common method includes the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a nitrile oxide and an alkyne.
Attachment of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction.
Introduction of the Tert-butyl Ester Group: The tert-butyl ester group is added using tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-[5-(1-methoxycarbonyl-2-methyl-propyl)isoxazol-3-yl]piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Tert-butyl 4-[5-(1-methoxycarbonyl-2-methyl-propyl)isoxazol-3-yl]piperazine-1-carboxylate is a synthetic organic compound with potential applications in pharmaceutical research, especially as a lead compound in drug development for central nervous system disorders or as an antimicrobial agent. Its unique structure may allow it to interact with biological targets in ways that could be therapeutically beneficial.
Potential Applications in Pharmaceutical Research
This compound is potentially useful in pharmaceutical research, particularly as a lead compound in drug development, to target central nervous system disorders or as an antimicrobial agent. Interaction studies are essential to determine how this compound interacts with various biological systems. These studies usually involve:
- Binding assays to assess the affinity of the compound for target proteins.
- Cell-based assays to evaluate its effects on cellular functions.
- In vivo studies to determine its efficacy and safety in animal models.
These interactions can provide insights into the compound's mechanism of action and therapeutic potential.
Structural Similarity and Unique Aspects
Several compounds share structural similarities with this compound.
Examples:
- 4-(4-Fluorophenyl)-1-piperazinecarboxylic acid: Contains a piperazine ring with fluorine substitution and exhibits antidepressant effects. The fluorine enhances lipophilicity.
- 5-Methylisoxazole: Contains methyl substitution on isoxazole and has antimicrobial properties. It has a simpler structure and less steric hindrance.
- Tert-butyl 4-(5-isoxazolyl)piperazine: Has a similar piperazine and isoxazole framework and exhibits neuroactive properties but lacks the additional methoxycarbonyl group.
The uniqueness of this compound lies in its specific combination of functional groups that may enhance its pharmacological profile compared to these similar compounds.
Data Table: Comparison with Similar Compounds
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 4-(4-Fluorophenyl)-1-piperazinecarboxylic acid | Piperazine ring with fluorine substitution | Antidepressant effects | Fluorine enhances lipophilicity |
| 5-Methylisoxazole | Methyl substitution on isoxazole | Antimicrobial properties | Simpler structure, less steric hindrance |
| Tert-butyl 4-(5-isoxazolyl)piperazine | Similar piperazine and isoxazole framework | Neuroactive properties | Lacks additional methoxycarbonyl group |
| This compound | Specific combination of functional groups (piperazine, isoxazole, methoxycarbonyl) | Potential therapeutic applications | Enhanced pharmacological profile due to combined functional groups |
Mechanism of Action
The mechanism of action of tert-butyl 4-[5-(1-methoxycarbonyl-2-methyl-propyl)isoxazol-3-yl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The isoxazole ring may interact with enzymes or receptors, modulating their activity. The piperazine ring can enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : Tert-butyl 4-[5-(1-methoxycarbonyl-2-methyl-propyl)isoxazol-3-yl]piperazine-1-carboxylate
- CAS Number : 2378053-96-2
- Molecular Formula : C₁₈H₂₉N₃O₅
- Molecular Weight : 367.4400 g/mol
Structural Features: The compound consists of a piperazine ring substituted at the 1-position with a tert-butyloxycarbonyl (Boc) protecting group and at the 4-position with a 3-isoxazolyl moiety.
Comparison with Similar Compounds
Structural Analogues of Piperazine-1-carboxylate Derivatives
The target compound belongs to a class of Boc-protected piperazine derivatives with heterocyclic substituents. Key structural analogues and their distinguishing features are summarized below:
Biological Activity
Tert-butyl 4-[5-(1-methoxycarbonyl-2-methyl-propyl)isoxazol-3-yl]piperazine-1-carboxylate (CAS No. 2378053-96-2) is a synthetic organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, research findings, and case studies.
Chemical Structure and Properties
The compound features a piperazine ring, which is known for its diverse biological activity, alongside an isoxazole moiety. The molecular formula is with a molecular weight of approximately 367.44 g/mol. The presence of functional groups such as carboxylate and methoxycarbonyl enhances its reactivity and interaction with biological targets .
The biological activity of this compound is primarily attributed to its ability to interact with various neurotransmitter systems. Preliminary studies suggest that it may have potential applications in treating central nervous system disorders, including anxiety and depression, due to its influence on serotonergic and adrenergic pathways .
Pharmacological Studies
Research has indicated that compounds similar in structure to this compound exhibit significant biological activities:
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 4-(4-Fluorophenyl)-1-piperazinecarboxylic acid | Piperazine ring with fluorine substitution | Antidepressant effects | Fluorine enhances lipophilicity |
| 5-Methylisoxazole | Methyl substitution on isoxazole | Antimicrobial properties | Simpler structure, less steric hindrance |
| Tert-butyl 4-(5-isoxazolyl)piperazine | Similar piperazine and isoxazole framework | Neuroactive properties | Lacks additional methoxycarbonyl group |
The unique combination of functional groups in this compound may enhance its pharmacological profile compared to these similar compounds.
Case Studies and Research Findings
Study on Central Nervous System Effects : In a study examining the effects of related piperazine derivatives on anxiety and depression models, compounds showed significant anxiolytic-like activity when administered at specific doses (e.g., LQFM180 at 18.8 mg/kg). This suggests that similar derivatives may have therapeutic potential for mood disorders .
Antimicrobial Activity : Another research highlighted the antimicrobial properties of structurally related compounds, indicating that the presence of an isoxazole ring could enhance antibacterial activity through specific interactions with microbial targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
